molecular formula C22H19ClN4O4 B11201275 7-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11201275
M. Wt: 438.9 g/mol
InChI Key: UJSRGMPGXABYCU-UHFFFAOYSA-N
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Description

7-(4-CHLOROPHENYL)-3-[(4-ETHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chlorophenyl and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-CHLOROPHENYL)-3-[(4-ETHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step reactions starting from readily available starting materials. The key steps include:

    Condensation Reactions: Initial condensation of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core.

    Substitution Reactions: Introduction of the chlorophenyl and ethoxyphenyl groups through nucleophilic substitution reactions.

    Carbamoylation: Formation of the carbamoyl group via reaction with suitable isocyanates.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.

Major Products

The major products formed from these reactions include phenolic derivatives, amines, and substituted pyrazolo[1,5-a]pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 7-(4-CHLOROPHENYL)-3-[(4-ETHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, and antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-CHLOROPHENYL)-3-[(4-ETHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors, leading to changes in cellular signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Chlorophenyl)-3-(4-methoxyphenyl)carbamoyl-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
  • 7-(4-Chlorophenyl)-3-(4-hydroxyphenyl)carbamoyl-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Uniqueness

Compared to similar compounds, 7-(4-CHLOROPHENYL)-3-[(4-ETHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C22H19ClN4O4

Molecular Weight

438.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-3-[(4-ethoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C22H19ClN4O4/c1-2-31-16-9-7-15(8-10-16)25-21(28)17-12-24-27-19(13-3-5-14(23)6-4-13)11-18(22(29)30)26-20(17)27/h3-12,19,26H,2H2,1H3,(H,25,28)(H,29,30)

InChI Key

UJSRGMPGXABYCU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=CC=C(C=C4)Cl)C(=O)O

Origin of Product

United States

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